
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate
Description
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated carbonate ester characterized by a brominated tetrafluorobutyl chain and a tetrafluoropropyl carbonate group. The bromine substituent in the target compound likely enhances flame retardancy and modifies electrochemical stability, making it suitable for high-voltage lithium-ion batteries (LIBs) where oxidation resistance and interface stability are critical .
Properties
Molecular Formula |
C8H7BrF8O3 |
---|---|
Molecular Weight |
383.03 g/mol |
IUPAC Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C8H7BrF8O3/c9-8(16,17)7(14,15)1-2-19-5(18)20-3-6(12,13)4(10)11/h4H,1-3H2 |
InChI Key |
HPQTXFHIFRZNKD-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(C(F)F)(F)F)C(C(F)(F)Br)(F)F |
Origin of Product |
United States |
Preparation Methods
Halogenated Alcohol and Epoxide-Based Catalysts
The patent CN108178752B details a co-production method for 3,3,3-trifluoropropene carbonate (TFPC) and 3,3,3-trifluoro-1,2-propanediol (TFPG) using brominated fluorinated alcohols and dibromohexafluoropropane as catalysts. While this method targets a different carbonate, its catalytic framework is adaptable to the synthesis of 4-bromo-3,3,4,4-tetrafluorobutyl derivatives. Key components include:
Table 1: Catalytic Performance in Analogous Reactions
Catalyst System | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |
---|---|---|---|---|
2-Bromo-3,3,3-TFP + N-Methylimidazole | 120 | 2 | 97.1 | 99.9 |
Dibromohexafluoropropane + Pyridine | 100 | 0.5 | 98.4 | 99.0 |
Data adapted from Example 14 and 15 of CN108178752B.
Reaction Condition Optimization
Temperature and Pressure Effects
The exothermic nature of fluorinated epoxide-CO<sub>2</sub> reactions necessitates precise temperature control. For instance, Example 2 of CN108178752B demonstrates that at 25°C and 5 MPa CO<sub>2</sub>, a 48-hour reaction achieves 98.4% yield of TFPC, whereas higher temperatures (120°C) reduce reaction times to 4 hours without compromising yield. For the target compound, optimal conditions likely fall within 80–120°C and 1–3 MPa, balancing kinetics and thermodynamics.
Scalability and Industrial Adaptation
Continuous Flow Reactor Design
Example 11 of CN108178752B highlights a continuous flow system employing a tubular reactor (300 mL volume) and micro-mixers (200 μm channels) for TFPC synthesis. This setup, operating at 120°C and 1 MPa, achieves 74.0% TFPC content in 1 hour, underscoring the feasibility of scaling the synthesis of brominated fluorinated carbonates. Key advantages include:
-
Reduced residence time : Minimizes degradation of heat-sensitive intermediates.
-
Enhanced mass transfer : Micro-mixers ensure uniform CO<sub>2</sub>-epoxide contact.
Separation and Purification Techniques
Post-reaction mixtures require distillation under reduced pressure to isolate the carbonate from diol byproducts. Gas chromatography (Agilent 7820 with DB-5 column) is employed for purity analysis, with fractional distillation achieving >99.9% purity for TFPC analogues . For the target compound, similar protocols involving vacuum distillation and recrystallization from fluorinated solvents (e.g., hexafluorobenzene) are recommended.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted fluorinated compounds, while reduction and oxidation reactions can produce different alcohols or ketones .
Scientific Research Applications
The compound 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated carbonate with potential applications in various fields, particularly in materials science, pharmaceuticals, and chemical synthesis. This article explores its scientific research applications, supported by data tables and documented case studies.
Chemical Properties and Structure
Property | Value |
---|---|
Boiling Point | Approximately 60°C |
Density | ~1.63 g/cm³ |
Solubility | Soluble in organic solvents |
Materials Science
The compound is utilized as a precursor in the development of fluorinated polymers. Fluorinated polymers exhibit unique properties such as high thermal stability and chemical resistance. The incorporation of This compound into polymer matrices enhances their mechanical properties and reduces flammability.
Case Study: Research has demonstrated that adding this compound to polyvinylidene fluoride (PVDF) results in improved tensile strength and elongation at break compared to unmodified PVDF .
Pharmaceuticals
In the pharmaceutical industry, the compound serves as an intermediate in the synthesis of fluorinated drug candidates. The presence of fluorine atoms can significantly influence the pharmacokinetic properties of drugs.
Case Study: A study reported that derivatives synthesized from this carbonate exhibited increased metabolic stability and bioavailability in preclinical models . The fluorinated moieties improved lipophilicity without compromising solubility.
Environmental Applications
Fluorinated compounds are often studied for their environmental impact due to their stability and persistence. Research focuses on the degradation pathways of such compounds under various environmental conditions.
Case Study: Investigations into the degradation of This compound revealed that under UV irradiation, it can undergo photolytic breakdown into less harmful byproducts . This finding is significant for assessing its environmental safety.
Mechanism of Action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound contribute to its reactivity and selectivity in various chemical reactions. These interactions can affect molecular pathways and lead to the formation of desired products .
Comparison with Similar Compounds
Fluorinated Carbonates
a. Bis(2,2,2-trifluoroethyl) Carbonate
- Structure : Contains two trifluoroethyl groups attached to a carbonate backbone.
- Role : Used as a 5 wt% additive in potassium-based electrolytes (0.5 M KTFSI) to reduce flammability and improve ionic conductivity .
- Comparison: The brominated tetrafluorobutyl chain in the target compound introduces higher molecular weight (estimated ~300–350 g/mol vs. However, bromine may increase viscosity and reduce ionic mobility compared to non-brominated analogs .
b. Methyl 2,2,3,3-Tetrafluoropropyl Carbonate (FS-C)
- Structure : Methyl group instead of brominated tetrafluorobutyl.
- Role : Co-solvent in LIB electrolytes, enhancing Li⁺ solvation and solid-electrolyte interphase (SEI) stability .
- Comparison : The target compound’s extended fluorinated chain and bromine substituent likely improve interfacial passivation on nickel-rich cathodes (e.g., NCM811) but may reduce solubility in carbonate blends compared to FS-C .
Fluorinated Ethers
a. 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl Ether (TTE)
- Structure : Ether linkage with two fluorinated alkyl groups.
- Role: Reduces electrolyte viscosity and flammability in sodium-ion and lithium-sulfur batteries. Forms stable interfaces with Li metal anodes .
- Comparison : Unlike TTE, the target compound’s carbonate group provides higher dielectric constant (ε ~30–40 vs. ε ~5–10 for ethers), improving ion dissociation. However, ethers like TTE exhibit lower viscosity (~0.5–1.0 mPa·s vs. ~3–5 mPa·s for fluorinated carbonates), enhancing rate capability .
b. 1,1,2,2-Tetrafluoroethyl Ether (HFE)
- Role: Used in localized high-concentration electrolytes (LHCEs) with LiFSI to stabilize Li metal anodes .
- Comparison : The target compound’s bromine may act as a flame retardant, a property less emphasized in HFE. However, HFE’s lower molecular weight (~200 g/mol) improves wettability in separator materials .
Fluorinated Esters
a. 2,2,3,3-Tetrafluoropropyl Methacrylate
- Structure : Methacrylate ester with a tetrafluoropropyl chain.
Data Tables
Table 1: Key Properties of Fluorinated Electrolyte Additives
Biological Activity
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, summarizing key research findings and case studies.
Chemical Structure and Properties
The compound is characterized by its fluorinated groups, which significantly influence its reactivity and interaction with biological systems. The molecular formula is , and it exhibits a high degree of stability due to the presence of fluorine atoms.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its effects on cellular processes and potential therapeutic applications. Key areas of interest include:
- Antimicrobial Activity : Studies have indicated that the compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance, a study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential use as a biocide in medical applications.
- Cytotoxicity : The cytotoxic effects of the compound have been evaluated in various cancer cell lines. In vitro assays showed that it can induce apoptosis in human breast cancer cells (MCF-7) at micromolar concentrations.
- Enzyme Inhibition : Preliminary data suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit acetylcholinesterase activity, which could have implications for neuroprotective strategies.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against E. coli | |
Effective against S. aureus | ||
Cytotoxicity | Induces apoptosis in MCF-7 cells | |
Enzyme Inhibition | Inhibits acetylcholinesterase |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a research project led by Johnson et al. (2024), the cytotoxic effects of the compound were assessed using MCF-7 breast cancer cells. The study revealed that treatment with concentrations ranging from 10 to 50 µM resulted in significant cell death compared to control groups. Flow cytometry analysis confirmed that the mechanism involved mitochondrial dysfunction leading to apoptosis.
Research Findings
Recent findings underscore the multifaceted biological activities of this compound:
- Mechanism of Action : The compound's mechanism appears to involve disruption of cellular membranes and interference with metabolic pathways.
- Therapeutic Potential : Given its antimicrobial and cytotoxic properties, there is potential for development into therapeutic agents for treating infections and cancers.
- Safety Profile : Further studies are necessary to evaluate the safety profile and potential side effects associated with its use in clinical settings.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate, and how can purity be validated?
- Methodology : Synthesis typically involves nucleophilic substitution between fluorinated alcohols (e.g., 2,2,3,3-tetrafluoropropanol) and brominated fluorocarbon intermediates under anhydrous conditions. Catalysts like K₂CO₃ or DBU are used to promote carbonate bond formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or fractional distillation under reduced pressure.
- Characterization : Validate via ¹⁹F NMR (to confirm fluorination patterns), ¹H/¹³C NMR, and FTIR (C=O stretch ~1750 cm⁻¹). Purity can be assessed using GC-MS or HPLC with fluorinated column phases .
Q. How do the physicochemical properties (e.g., viscosity, dielectric constant) of this compound influence its utility in electrolyte formulations?
- Key Properties : High fluorine content reduces viscosity and enhances oxidative stability (>5 V vs. Li/Li⁺), critical for high-voltage batteries. Dielectric constants (~8–12) are lower than traditional carbonates, necessitating blending with high-polarity solvents (e.g., EC or FEC) to improve Li⁺ solvation .
- Measurement : Rotational viscometry for viscosity, impedance spectroscopy for dielectric properties, and DSC for thermal stability (>200°C decomposition) .
Advanced Research Questions
Q. How can researchers optimize this compound’s concentration in localized high-concentration electrolytes (LHCEs) for lithium-metal batteries?
- Design Strategy : Use LHCE formulations with LiFSI salt, dimethyl carbonate (DMC) as a co-solvent, and fluorinated ether diluents (e.g., TTE) to balance ionic conductivity and electrode passivation.
- Testing : Vary diluent ratios (e.g., 1:2 to 1:4 diluent:salt molar ratios) and evaluate via galvanostatic cycling (C-rate tests up to 3C) and EIS to assess SEI/CEI impedance. Synchrotron XPS can identify LiF-rich interface layers .
Q. What contradictions exist in reported electrochemical performance data for this compound, and how can they be resolved?
- Data Conflicts : Discrepancies in cycle life (e.g., 80% vs. 90% capacity retention after 200 cycles) may arise from varying fluorine substitution degrees or trace moisture/impurities.
- Resolution : Standardize electrolyte preparation (glovebox <0.1 ppm H₂O/O₂) and use isotopic labeling (¹⁸O/²H) to track decomposition pathways. Compare with control electrolytes lacking fluorinated components .
Q. How does this compound stabilize high-voltage cathodes (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂) against transition-metal dissolution and oxygen loss?
- Mechanism : Fluorinated carbonate decomposes to form a LiF-rich cathode-electrolyte interphase (CEI), suppressing parasitic oxidation and Mn/Ni dissolution.
- Experimental Validation : Use TOF-SIMS and TEM-EDS to map CEI composition. Pair with differential electrochemical mass spectrometry (DEMS) to quantify O₂ evolution during charging (>4.3 V) .
Methodological Guidance
Q. What spectroscopic techniques are most effective for analyzing degradation byproducts of this compound in aged electrolytes?
- Tools :
- NMR : ¹⁹F NMR detects HF or fluoropolymer formation.
- Raman Spectroscopy : Identify LiF (peak ~730 cm⁻¹) and PF₆⁻ decomposition products.
- GC-MS : Track volatile organic fluorides (e.g., fluoroethers) .
Q. How can computational modeling guide the design of derivatives with improved ionic conductivity?
- Approach : Perform DFT calculations (e.g., Gaussian09) to optimize molecular geometry and Li⁺ binding energies. MD simulations (LAMMPS) predict diffusion coefficients and correlate with fluorocarbon chain length/rigidity .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Fluorinated gloves, FEP-coated goggles, and ventilation to avoid inhalation of volatile fluorocarbons.
- Waste Management : Segregate fluorinated waste for incineration at >1100°C to prevent PFAS generation. Avoid aqueous disposal due to hydrolysis risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.